molecular formula C23H48ClNO2 B14353003 Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride CAS No. 99244-46-9

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride

Cat. No.: B14353003
CAS No.: 99244-46-9
M. Wt: 406.1 g/mol
InChI Key: RBRXPPLNXDVMKG-UHFFFAOYSA-M
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Description

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, fabric softeners, and disinfectants. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N,N-bis(2-hydroxyethyl)methylamine with octadec-9-enyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to various purification processes, including filtration, washing, and drying, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halides and nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: The compound is used in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.

    Industry: The compound is used in the formulation of personal care products, cleaning agents, and disinfectants.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. The compound can also form micelles, which can encapsulate hydrophobic molecules, making it useful in drug delivery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride is unique due to its long hydrophobic tail, which enhances its surfactant properties. This makes it more effective in applications requiring emulsification and membrane disruption compared to other similar compounds.

Properties

CAS No.

99244-46-9

Molecular Formula

C23H48ClNO2

Molecular Weight

406.1 g/mol

IUPAC Name

bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride

InChI

InChI=1S/C23H48NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h10-11,25-26H,3-9,12-23H2,1-2H3;1H/q+1;/p-1

InChI Key

RBRXPPLNXDVMKG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.[Cl-]

Origin of Product

United States

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